3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline
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Overview
Description
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline is an organic compound that features a bromine atom, a fluorine atom, and an oxan-4-yl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can be achieved through a multi-step process. One common method involves the following steps:
Nitration: The starting material, typically an aniline derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced to the compound through a bromination reaction.
Fluorination: Fluorine is introduced to the compound through a fluorination reaction.
Etherification: The oxan-4-yl group is introduced through an etherification reaction, where the hydroxyl group of oxan-4-ol reacts with the methoxy group of the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alcohols, and electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can be compared with other similar compounds, such as:
3-Bromo-5-fluoro-2-methoxyaniline: Lacks the oxan-4-yl group, which may affect its reactivity and applications.
3-Bromo-5-fluoro-2-ethoxyaniline: Contains an ethoxy group instead of an oxan-4-yl group, which may influence its chemical properties.
3-Bromo-5-fluoro-2-(oxan-4-yl)aniline:
Properties
Molecular Formula |
C12H15BrFNO2 |
---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H15BrFNO2/c13-10-5-9(14)6-11(15)12(10)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7,15H2 |
InChI Key |
JWQFNCQZLVFCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2Br)F)N |
Origin of Product |
United States |
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